1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole
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Overview
Description
1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodiazole core, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. The initial step often includes the formation of the azetidine ring, followed by the introduction of the bromopyrimidine moiety. The final step involves the cyclization to form the benzodiazole core. Common reagents used in these reactions include bromine, pyrimidine derivatives, and cyclopropyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-bromopyrimidin-2-yl-4,6-d2)azetidin-2,2,3,4,4-d5-3-ol
- 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid
Uniqueness
1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole is unique due to its specific structural features, such as the combination of the azetidine ring and the benzodiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5/c18-12-7-19-17(20-8-12)22-9-13(10-22)23-15-4-2-1-3-14(15)21-16(23)11-5-6-11/h1-4,7-8,11,13H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNBADHGADNSLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C5=NC=C(C=N5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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